1-(2-Cyanophenyl)piperidine-3-carboxylic acid

PI3Kδ Kinase Inhibition Immuno-Oncology

Researchers requiring regiospecifically pure ortho-cyanophenyl piperidine building blocks often encounter supply of off-target isomers that invalidate SAR studies. 1-(2-Cyanophenyl)piperidine-3-carboxylic acid (CAS 942474-51-3) eliminates this risk with definitive 2-cyanophenyl positioning. • PI3Kδ inhibition IC₅₀ = 374 nM - validated baseline for B-cell malignancy & inflammation programs • Demonstrated BBB permeability (LogP ~1.9) - CNS target validation without prodrug modification • 3-COOH enables rapid library synthesis; ortho-CN serves as latent amine via reduction Supplied with full analytical certification for procurement confidence.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 942474-51-3
Cat. No. B1452637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyanophenyl)piperidine-3-carboxylic acid
CAS942474-51-3
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=CC=CC=C2C#N)C(=O)O
InChIInChI=1S/C13H14N2O2/c14-8-10-4-1-2-6-12(10)15-7-3-5-11(9-15)13(16)17/h1-2,4,6,11H,3,5,7,9H2,(H,16,17)
InChIKeyDPCRZOIVBBSRNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Cyanophenyl)piperidine-3-carboxylic Acid for Neuroscience and Kinase Research


1-(2-Cyanophenyl)piperidine-3-carboxylic acid (CAS 942474-51-3) is a piperidine-3-carboxylic acid derivative with a 2-cyanophenyl N-substituent. The compound has a molecular weight of 230.26 g/mol and a calculated LogP of approximately 1.86–1.91 . As an achiral, non-amino acid piperidine building block, it serves as a versatile intermediate in medicinal chemistry [1]. Its structural features make it particularly relevant in programs targeting central nervous system (CNS) disorders and kinase-related pathologies.

Why Generic Piperidine Carboxylic Acids Cannot Replace This Compound


Substitution with generic piperidine-3-carboxylic acids or even closely related analogs such as the 4-cyanophenyl regioisomer or the 4-carboxylic acid positional isomer carries significant risk due to critical differences in target engagement, CNS permeability, and regiospecific reactivity. The ortho-cyanophenyl motif in this compound has been specifically linked to potent PI3Kδ inhibition (IC₅₀ = 374 nM) and favorable blood-brain barrier (BBB) permeation, properties that are not conserved across the piperidine class [1][2]. Furthermore, the precise positioning of the carboxylic acid at the 3-position is essential for downstream synthetic modifications and structure-activity relationships (SAR), meaning procurement of an off-target isomer can invalidate entire synthetic routes or biological models .

Key Differentiators of 1-(2-Cyanophenyl)piperidine-3-carboxylic Acid


PI3Kδ Cellular Inhibition: Ortho vs. Para Regioisomer

This compound demonstrates specific, moderate cellular inhibition of the PI3Kδ isoform, a profile notably absent in the 4-cyanophenyl (para) regioisomer. The target compound inhibited human PI3Kδ-mediated AKT phosphorylation (S473) in Ri-1 cells with an IC₅₀ of 374 nM, measured by electrochemiluminescence after 30 minutes [1]. In contrast, the 4-cyanophenyl analog, 1-(4-cyanophenyl)piperidine-3-carboxylic acid, has been reported with an IC₅₀ of >55.69 µM in a similar assay context, reflecting a substantial reduction in inhibitory potency .

PI3Kδ Kinase Inhibition Immuno-Oncology

Blood-Brain Barrier Permeation Profile

The compound exhibits a favorable blood-brain barrier (BBB) permeation profile that supports its utility in CNS drug discovery. It has been reported to be BBB permeable (BBB+), a property that is not universally shared by N-substituted piperidine carboxylic acids [1]. In comparative studies, this compound has demonstrated anticonvulsant activity in vivo without significantly altering cell viability, indicating effective CNS target engagement [2]. The combination of a moderate LogP (1.86–1.91) and the ortho-cyanophenyl motif facilitates this passive permeability, a differentiation point against more polar or larger piperidine derivatives which often exhibit limited brain exposure .

CNS Blood-Brain Barrier Neuropharmacology

Regioisomeric Selectivity of the Carboxylic Acid Position

The position of the carboxylic acid on the piperidine ring critically dictates the compound's three-dimensional orientation and subsequent biological activity. While the 1-(2-cyanophenyl)piperidine-2-carboxylic acid (CAS: unknown), 3-carboxylic acid (target), and 4-carboxylic acid (CAS 937601-79-1) isomers share identical molecular formulas (C₁₃H₁₄N₂O₂), they exhibit divergent pharmacological profiles [1]. The 4-carboxylic acid analog has been reported to lack the potent PI3Kδ inhibition observed with the 3-carboxylic acid derivative and has not been associated with the same degree of BBB penetration or anticonvulsant activity [2].

Medicinal Chemistry Scaffold Hopping SAR

High-Impact Applications for 1-(2-Cyanophenyl)piperidine-3-carboxylic Acid


PI3Kδ Inhibitor Lead Optimization for B-Cell Malignancies

Given its specific cellular inhibition of PI3Kδ (IC₅₀ = 374 nM), this compound serves as an ideal starting point for the development of novel therapeutics targeting B-cell malignancies and inflammatory diseases. Its moderate potency provides a clean baseline for SAR expansion while the ortho-cyanophenyl moiety offers a distinct chemotype compared to clinical PI3Kδ inhibitors like idelalisib. The compound's amenability to further functionalization at the carboxylic acid allows for rapid library synthesis to explore binding pocket interactions [1].

CNS Probe Compound with Inherent BBB Penetration

The demonstrated blood-brain barrier permeability (BBB+) and in vivo anticonvulsant activity make this compound a valuable tool compound for CNS target validation studies. It can be deployed in acute seizure models to elucidate novel anticonvulsant mechanisms without requiring prodrug modification. The moderate LogP (~1.9) balances CNS penetration with aqueous solubility, facilitating both in vitro neurotoxicity assays and in vivo pharmacokinetic studies [2][3].

Stereoselective Synthesis and Chiral Intermediate Derivatization

Although this compound is achiral, its 3-carboxylic acid group can be resolved enzymatically or via chiral auxiliaries to generate enantiomerically pure piperidine building blocks. These chiral intermediates are highly sought after for the synthesis of natural products and pharmaceuticals. The ortho-cyanophenyl group also serves as a latent amine via reduction, offering an orthogonal functional handle for complex molecule construction in total synthesis workflows .

Regioisomeric SAR Studies and Scaffold Validation

Researchers investigating the impact of regioisomerism on target binding can utilize this compound in direct comparative studies with its 2-carboxylic acid and 4-carboxylic acid analogs. The well-documented divergence in PI3Kδ inhibition between the 3-carboxylic acid and 4-carboxylic acid isomers provides a clear, data-driven model for teaching SAR principles and for validating computational docking models that predict bioactive conformations .

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